

An In-depth Technical Guide to Isobutylamido Thiazolyl Resorcinol

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Compound of Interest

Compound Name: *Isobutylamido thiazolyl resorcinol*

Cat. No.: *B3322228*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **Isobutylamido thiazolyl resorcinol**, a potent inhibitor of human tyrosinase. The information is curated for researchers, scientists, and professionals involved in drug development and cosmetic science.

Core Chemical Properties

Isobutylamido thiazolyl resorcinol, also known as Thiamidol, is a synthetic molecule that has gained significant attention for its depigmenting efficacy.^{[1][2]} Its fundamental chemical and physical properties are summarized below.

Property	Value	Source(s)
IUPAC Name	N-(4-(2,4-dihydroxyphenyl)thiazol-2-yl)isobutyramide	[3]
Synonyms	Thiamidol, N-[4-(2,4-dihydroxyphenyl)-2-thiazolyl]-2-methylpropanamide	[4][5]
CAS Number	1428450-95-6	[3][6]
Chemical Formula	C13H14N2O3S	[3][6]
Molecular Weight	278.33 g/mol	[3][6][7]
Physical Form	White to off-white solid	[8]
Melting Point	152°C - 156°C	
Boiling Point	Not reported in the reviewed literature.	
pKa	Not reported in the reviewed literature.	
Solubility	In Vitro: Soluble in DMSO at 100 mg/mL (with sonication). [9] Also reported to be soluble in water and alcohol.[1] In Vivo Formulations: ≥ 5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. [9]	[1][9]

Mechanism of Action: Tyrosinase Inhibition

Isobutylamido thiazolyl resorcinol is a highly potent and specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis.[10][11] This specificity is a key

attribute, as many other depigmenting agents have been identified using mushroom tyrosinase, which does not always translate to efficacy in humans.[\[10\]](#)

The inhibitory activity of **Isobutylamido thiazolyl resorcinol** on human tyrosinase is significant, with a reported half-maximal inhibitory concentration (IC50) of 1.1 $\mu\text{mol/L}$.[\[10\]](#) In cultured melanocytes, it has been shown to inhibit melanin production with an IC50 of 0.9 $\mu\text{mol/L}$.[\[10\]](#)

Experimental Protocols

Synthesis of Isobutylamido Thiazolyl Resorcinol

A patented method for the synthesis of **Isobutylamido thiazolyl resorcinol** involves a three-step process.

Step 1: Synthesis of Intermediate I

- Reactants: Resorcinol and bromoacetic acid.
- Catalyst: Boron trifluoride diethyl etherate solution.
- Procedure: Resorcinol is reacted with bromoacetic acid in the presence of the catalyst.
- Product: Intermediate I.

Step 2: Synthesis of Intermediate II

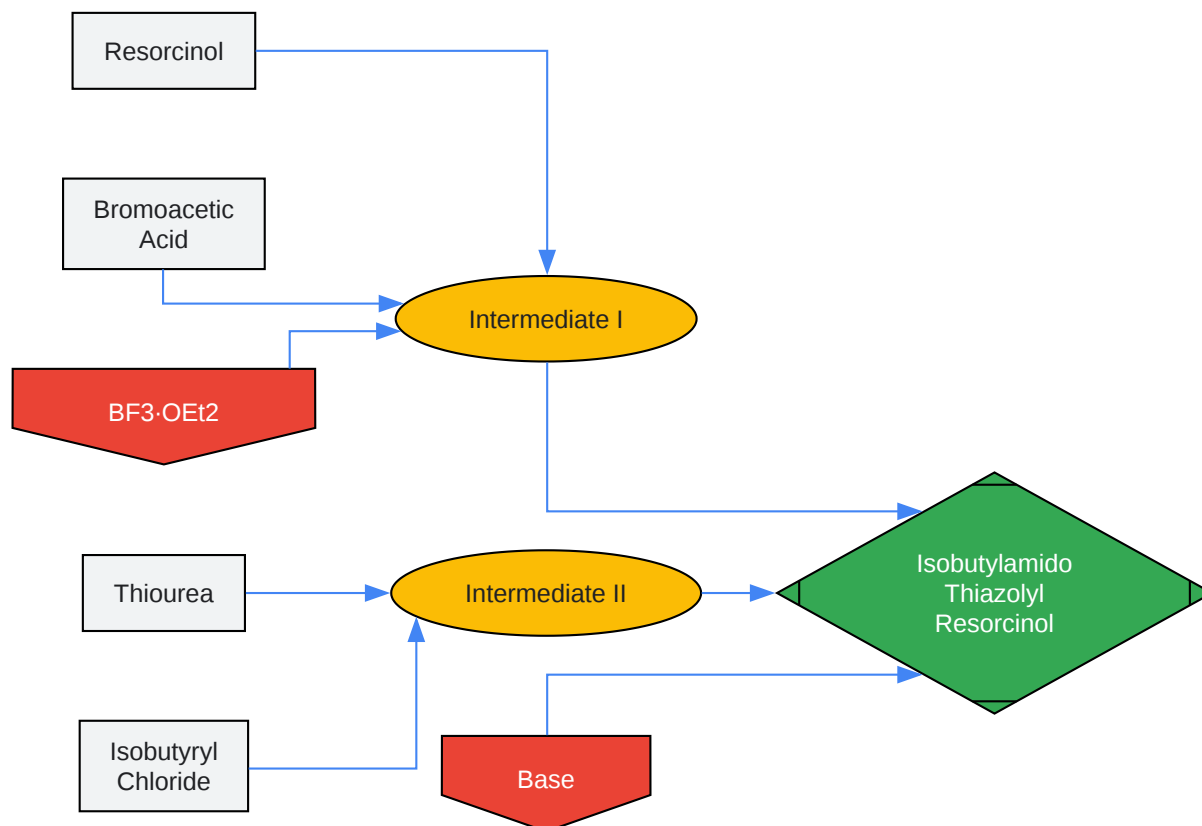
- Reactants: Thiourea and isobutyryl chloride.
- Procedure: Thiourea is reacted with isobutyryl chloride.
- Product: Intermediate II.

Step 3: Synthesis of **Isobutylamido Thiazolyl Resorcinol**

- Reactants: Intermediate I and Intermediate II.
- Condition: The reaction is carried out under the action of a base.

- Final Product: **Isobutylamido thiazolyl resorcinol**.

This synthesis route is noted for its simplicity, readily available starting materials, and suitability for industrial production.



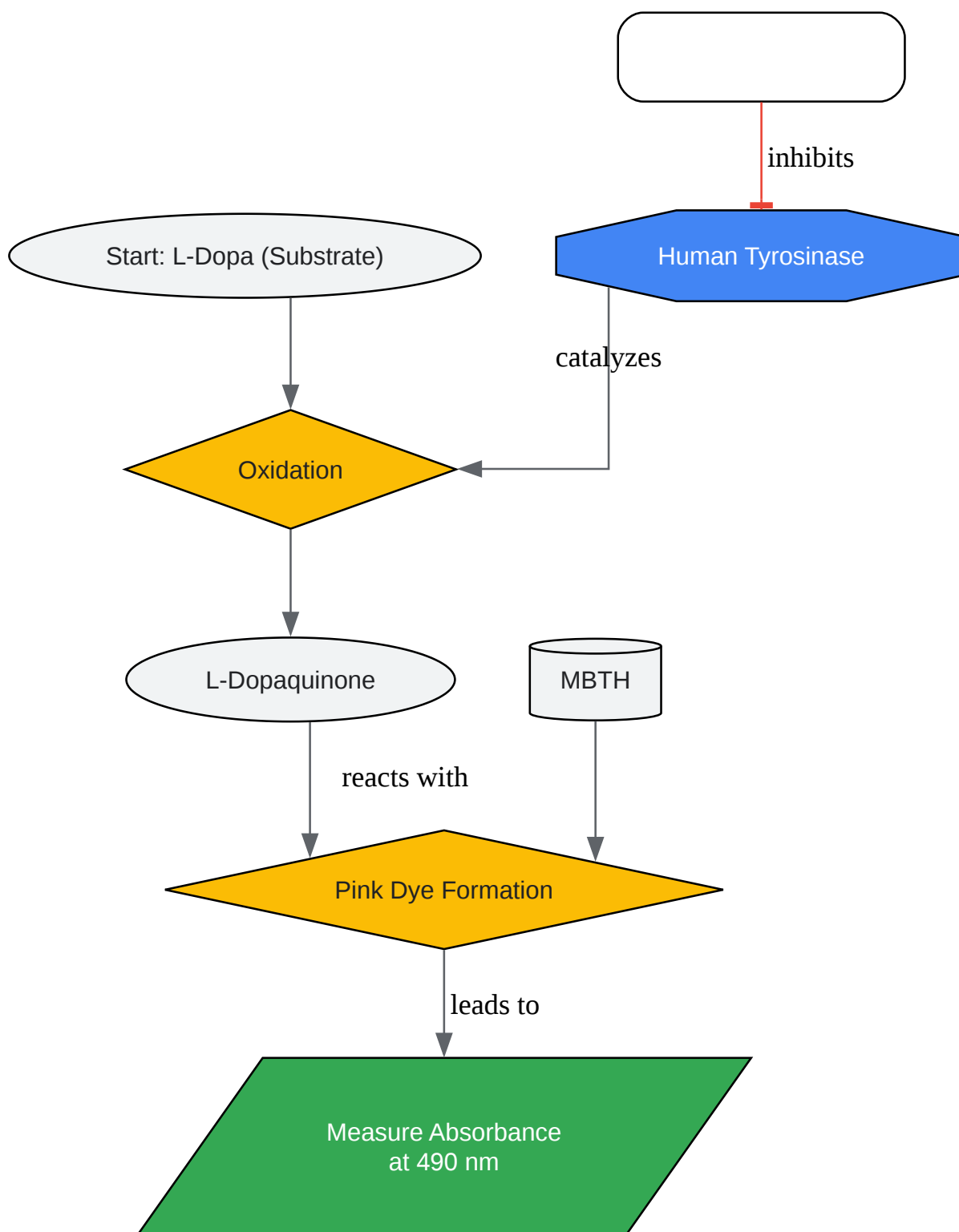
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Caption: Synthesis pathway of **Isobutylamido thiazolyl resorcinol**.

Human Tyrosinase Inhibition Assay

The efficacy of **Isobutylamido thiazolyl resorcinol** as a tyrosinase inhibitor has been quantified using an in vitro assay with recombinant human tyrosinase.[10]

- Enzyme Source: A truncated, His-tagged form of human tyrosinase expressed in HEK 293 cells and purified.[10]
- Assay Principle: The L-Dopa oxidase activity of the enzyme is measured. The reaction product, L-dopaquinone, reacts with 3-methyl-2-benzothiazolinone-hydrazone (MBTH) to form a stable pink dye.[10]
- Procedure:
 - The assay is conducted at 40°C in a 50 μ M sodium phosphate buffer (pH 7.0).[10]
 - The increase in absorbance at 490 nm is monitored over time using a microplate reader to quantify the formation of the pink dye.[10]
 - Compounds are initially screened at a concentration of 25 μ M.[10]



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Caption: Workflow for the human tyrosinase inhibition assay.

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